molecular formula C10H8BrNO3 B13112553 Methyl 5-bromo-3-oxoindoline-2-carboxylate

Methyl 5-bromo-3-oxoindoline-2-carboxylate

Cat. No.: B13112553
M. Wt: 270.08 g/mol
InChI Key: MROFSEPXPWFFDI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring. These structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-oxoindoline-2-carboxylate typically involves the bromination of a suitable indoline precursor followed by esterification. One common method includes the bromination of 3-oxoindoline-2-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: 5-substituted-3-oxoindoline-2-carboxylates.

    Reduction: Methyl 5-bromo-3-hydroxyindoline-2-carboxylate.

    Oxidation: Indole-2-carboxylates.

Scientific Research Applications

Methyl 5-bromo-3-oxoindoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-oxoindoline-7-carboxylate
  • Methyl 6-bromo-3-oxoindoline-2-carboxylate
  • Methyl 5-chloro-3-oxoindoline-2-carboxylate

Uniqueness

Methyl 5-bromo-3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 3rd position make it particularly reactive and versatile for various synthetic applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 5-bromo-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3

InChI Key

MROFSEPXPWFFDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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